N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
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Overview
Description
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a synthetic organic compound with the molecular formula C18H13FN2O2S2 and a molecular weight of 372.443 g/mol This compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with other functional groups
Preparation Methods
The synthesis of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a thioamide with an α-haloketone under basic conditions.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced through a condensation reaction between the thiazolidinone and 4-fluorobenzaldehyde.
Attachment of the Benzamide Group: The final step involves the coupling of the intermediate product with 2-methylbenzoyl chloride in the presence of a base to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazolidinone ring and fluorobenzylidene group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide can be compared with other similar compounds, such as:
N-(4-fluorobenzylidene)aniline: This compound shares the fluorobenzylidene group but lacks the thiazolidinone ring, resulting in different chemical and biological properties.
N-(5-(2-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-2-methylbenzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H13FN2O2S2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C18H13FN2O2S2/c1-11-4-2-3-5-14(11)16(22)20-21-17(23)15(25-18(21)24)10-12-6-8-13(19)9-7-12/h2-10H,1H3,(H,20,22)/b15-10- |
InChI Key |
DYAIXZLLGSLNHG-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S |
Origin of Product |
United States |
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